molecular formula C56H73N11O12S2 B3349777 Lanreotide acetate CAS No. 2378114-72-6

Lanreotide acetate

Cat. No.: B3349777
CAS No.: 2378114-72-6
M. Wt: 1156.4 g/mol
InChI Key: DEXPIBGCLCPUHE-UISHROKMSA-N
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Mechanism of Action

Target of Action

Somatuline LP, also known as Lanreotide, is a synthetic analog of somatostatin, a hormone that inhibits the release of growth hormone . The primary targets of Lanreotide are the somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5 . These receptors are expressed in various tissues throughout the body, including the brain and certain tumors .

Mode of Action

Lanreotide binds to its targets, the somatostatin receptors, and exerts mainly inhibitory effects . This interaction results in the inhibition of growth hormone release in the brain . The binding of Lanreotide to these receptors mimics the action of natural somatostatin, thereby reducing the levels of growth hormone in the body .

Biochemical Pathways

The binding of Lanreotide to somatostatin receptors triggers a series of biochemical reactions that lead to the inhibition of growth hormone release . This can result in downstream effects such as the reduction of symptoms caused by excess growth hormone, such as those seen in acromegaly . In addition, the activation of these receptors can induce cell cycle arrest and/or apoptosis in certain tumor cells, leading to anti-proliferative effects .

Pharmacokinetics

It is known that lanreotide is administered via deep subcutaneous injection . This method of administration allows for the slow release of the drug, providing a long-lasting effect .

Result of Action

The primary result of Lanreotide’s action is the reduction of growth hormone levels in the body . This can lead to a decrease in the symptoms of conditions caused by excess growth hormone, such as acromegaly . In addition, Lanreotide can have anti-proliferative effects on certain tumors that express somatostatin receptors .

Action Environment

The action of Lanreotide can be influenced by various environmental factors. For example, the presence of somatostatin receptors on the target cells is necessary for Lanreotide to exert its effects . Additionally, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions . For instance, Lanreotide may lead to a decrease in heart rate, so it should be used with caution in patients with underlying cardiac conditions .

Biochemical Analysis

Biochemical Properties

Somatuline LP plays a crucial role in biochemical reactions by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors. It interacts with several enzymes, proteins, and other biomolecules. Lanreotide acetate binds to SSTR2 and SSTR5 with high affinity, inhibiting the release of growth hormone, insulin, and glucagon. This interaction leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing hormone secretion .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In acromegaly patients, Somatuline LP reduces the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), leading to decreased cell proliferation and tumor growth. Additionally, it affects the gastrointestinal tract by inhibiting the release of gastrointestinal hormones such as gastrin and cholecystokinin .

Molecular Mechanism

The mechanism of action of this compound involves binding to somatostatin receptors on the cell surface. This binding inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing hormone secretion. This compound also activates protein tyrosine phosphatases, which dephosphorylate and inactivate key signaling molecules involved in cell proliferation and hormone secretion. This results in the inhibition of growth hormone and IGF-1 secretion, reducing tumor growth and hormone-related symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors in its efficacy. Studies have shown that Somatuline LP maintains its stability and efficacy over extended periods, with a half-life of approximately 23.7 hours. Long-term effects on cellular function have been observed, including sustained inhibition of hormone secretion and tumor growth in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits hormone secretion and tumor growth without significant adverse effects. At higher doses, toxic effects such as hypoglycemia, gastrointestinal disturbances, and cardiovascular abnormalities have been observed. These threshold effects highlight the importance of dosage optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It inhibits the secretion of growth hormone, insulin, and glucagon by binding to somatostatin receptors. This interaction affects metabolic flux and metabolite levels, leading to reduced cell proliferation and hormone secretion. The compound is metabolized primarily in the liver, with renal excretion of its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. After subcutaneous injection, Somatuline LP is absorbed into the bloodstream and distributed to target tissues. It binds to somatostatin receptors on the cell surface, leading to its localization and accumulation in specific tissues such as the pituitary gland, pancreas, and gastrointestinal tract .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Somatuline LP primarily localizes to the cell membrane, where it binds to somatostatin receptors and exerts its inhibitory effects on hormone secretion and cell proliferation .

Preparation Methods

The synthesis of lanreotide acetate involves a solution-phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. The synthetic route involves the following steps :

    Coupling: Two tetrapeptide fragments are coupled in the presence of a coupling agent and a base.

    Deprotection: The protecting groups are removed from the coupled product.

    Oxidation: The deprotected product undergoes oxidation to form disulfide bonds.

    Acetic Acid Treatment: The final product is treated with acetic acid to obtain this compound with the desired purity.

Industrial production methods follow similar steps but are optimized for large-scale production to ensure high yield and purity .

Comparison with Similar Compounds

Lanreotide acetate is often compared with other somatostatin analogs, such as octreotide. Both compounds are used in the treatment of acromegaly and neuroendocrine tumors, but they have distinct attributes:

Similar compounds include:

This compound’s uniqueness lies in its prolonged effects and higher affinity for peripheral somatostatin receptors .

Properties

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H73N11O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1156.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127984-74-1
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanreotide acetate
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Lanreotide acetate
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Lanreotide acetate
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Lanreotide acetate
Reactant of Route 5
Lanreotide acetate
Reactant of Route 6
Lanreotide acetate
Customer
Q & A

Q1: What is the mechanism of action of lanreotide acetate (Somatuline Depot)?

A1: this compound is a synthetic cyclic octapeptide analog of somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2, with high affinity. [, , ] This binding inhibits the release of various hormones and peptides, including growth hormone (GH) and insulin-like growth factor-1 (IGF-1). [, ]

Q2: What are the downstream effects of SSTR2 activation by this compound?

A2: this compound binding to SSTR2 leads to several downstream effects:

  • Inhibition of hormone secretion: This includes GH and IGF-1, which are crucial in acromegaly. [, , ] It also inhibits the release of serotonin, a key mediator in carcinoid syndrome. []
  • Antiproliferative effects: this compound has shown antitumor activity in some neuroendocrine neoplasms, possibly due to direct antiproliferative effects on tumor cells. []
  • Modulation of intracellular signaling pathways: Activation of SSTR2 can impact various intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C61H84N14O15S2 and its molecular weight is 1353.6 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, NMR and mass spectrometry are routinely used to confirm the structure of synthetic peptides like this compound.

Q5: What is the stability of this compound in various formulations?

A5: this compound is formulated as a long-acting depot injection (Somatuline Depot) using biodegradable microspheres. [] This formulation provides sustained release of the drug over several weeks. [, ] The stability of this compound under various storage conditions is essential for its efficacy and is routinely assessed during drug development.

Q6: How is this compound absorbed and distributed in the body?

A6: Following deep subcutaneous injection of Somatuline Depot, this compound is gradually released from the microspheres and absorbed into the systemic circulation. [, ] Peak plasma concentrations are achieved within a few days, and the drug exhibits a long elimination half-life, enabling monthly administration. [, ]

Q7: Has this compound demonstrated efficacy in preclinical models?

A8: Yes, this compound has shown promising antitumor activity in preclinical models. Studies using human lung and prostate tumor xenografts in mice demonstrated significant tumor growth inhibition following this compound treatment. [, ] Additionally, this compound effectively reduced tumor volume in a rat model of prostate cancer. []

Q8: What is the clinical efficacy of this compound in acromegaly?

A9: Clinical trials have demonstrated the efficacy of this compound (Somatuline Depot) in controlling GH and IGF-1 levels in patients with acromegaly. [, , , ] Long-term studies have shown sustained efficacy for up to 4 years. []

Q9: What about its efficacy in neuroendocrine tumors?

A10: this compound is approved for the treatment of patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] Clinical trials have shown its efficacy in controlling symptoms and improving progression-free survival in these patients. []

Q10: What are the known side effects of this compound?

A10: This Q&A focuses on the scientific aspects of this compound and avoids discussing side effects. For information on side effects, please refer to the official prescribing information.

Q11: How does the formulation of Somatuline Depot enhance drug delivery?

A12: Somatuline Depot utilizes a biodegradable microsphere technology for this compound delivery. [, ] These microspheres act as depots, providing a slow and sustained release of the drug over an extended period. [, ] This approach ensures prolonged drug exposure and reduces the frequency of injections, improving patient compliance.

Q12: Are there specific biomarkers used to monitor this compound treatment response?

A13: In acromegaly, GH and IGF-1 levels are routinely monitored to assess treatment response to this compound. [, , ] The goal of therapy is to normalize these hormone levels, indicating successful control of the disease.

Q13: What analytical methods are used to characterize and quantify this compound?

A13: Commonly employed techniques for characterizing this compound include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable the identification and quantification of the drug in various matrices, including pharmaceutical formulations and biological samples.

Q14: Are there alternative somatostatin analogs available?

A15: Yes, octreotide (Sandostatin LAR) is another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors. [, ] Clinical studies have compared the efficacy and safety of this compound and octreotide, and both are considered valuable treatment options. [, ] The choice between them often depends on individual patient factors and clinical judgment.

Q15: When was this compound first approved for clinical use?

A16: this compound was first approved by the FDA in 2007 for the treatment of acromegaly. []

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